molecular formula C10H10N2O2S B13139889 Ethyl2-aminobenzo[d]thiazole-4-carboxylate

Ethyl2-aminobenzo[d]thiazole-4-carboxylate

Cat. No.: B13139889
M. Wt: 222.27 g/mol
InChI Key: LCUYJVNHTWTGJJ-UHFFFAOYSA-N
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Description

Ethyl 2-aminobenzo[d]thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by a benzothiazole ring system with an ethyl ester and an amino group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminobenzo[d]thiazole-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl bromopyruvate with thiourea, resulting in the formation of ethyl 2-aminothiazole-4-carboxylate . The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 2-aminobenzo[d]thiazole-4-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

Ethyl 2-aminobenzo[d]thiazole-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-aminobenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl 2-aminobenzo[d]thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

The uniqueness of ethyl 2-aminobenzo[d]thiazole-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl 2-amino-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h3-5H,2H2,1H3,(H2,11,12)

InChI Key

LCUYJVNHTWTGJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)SC(=N2)N

Origin of Product

United States

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